N-(Pyridin-4-ylmethanimidamido)pyridine-4-carboximidamide
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Overview
Description
N-(Pyridin-4-ylmethanimidamido)pyridine-4-carboximidamide is a chemical compound with the molecular formula C12H12N6 and a molecular weight of 240.27 g/mol . This compound is known for its unique structure, which includes two pyridine rings connected by an imidamido group. It is also referred to as Tuobisite Impurity 13 or Isonicotinamide, azine .
Preparation Methods
The synthesis of N-(Pyridin-4-ylmethanimidamido)pyridine-4-carboximidamide involves several steps. One common method includes the reaction of pyridine-4-carboximidamide with pyridine-4-carboxaldehyde in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N-(Pyridin-4-ylmethanimidamido)pyridine-4-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction may produce pyridine-4-carboximidamidine .
Scientific Research Applications
N-(Pyridin-4-ylmethanimidamido)pyridine-4-carboximidamide has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In medicine, it may be explored for its potential therapeutic properties, although specific applications are still under investigation . In industry, it can be used in the synthesis of materials with specific properties, such as catalysts or polymers .
Mechanism of Action
The mechanism of action of N-(Pyridin-4-ylmethanimidamido)pyridine-4-carboximidamide involves its interaction with molecular targets, such as enzymes or receptors . The compound’s imidamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity . Additionally, the pyridine rings can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-(Pyridin-4-ylmethanimidamido)pyridine-4-carboximidamide can be compared with other similar compounds, such as N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide and N-(pyridin-2-yl)amides . These compounds share structural similarities, such as the presence of pyridine rings and imidamido groups.
Properties
IUPAC Name |
N'-[(Z)-[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c13-11(9-1-5-15-6-2-9)17-18-12(14)10-3-7-16-8-4-10/h1-8H,(H2,13,17)(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTDSZDSBJVCQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=NN=C(C2=CC=NC=C2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C(=N/N=C(\N)/C2=CC=NC=C2)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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